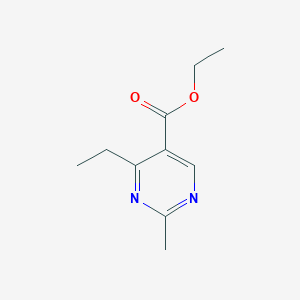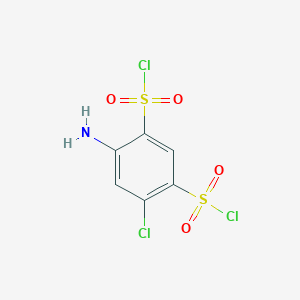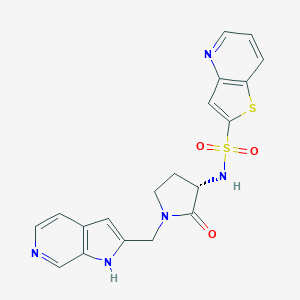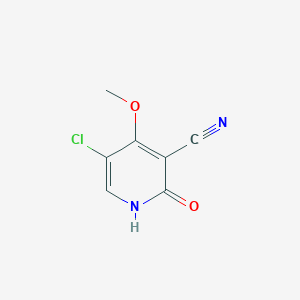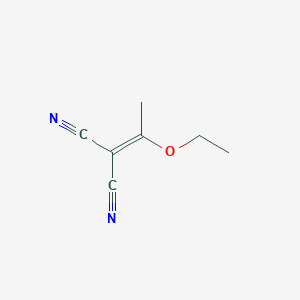
(1-Ethoxyethylidene)malononitrile
Overview
Description
(1-Ethoxyethylidene)malononitrile: is an organic compound with the molecular formula C7H8N2O 2-(1-ethoxyethylidene)malononitrile . This compound is characterized by its white to beige crystalline powder form and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethoxyethylidene)malononitrile can be synthesized through the reaction of malononitrile with ethyl vinyl ether under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxyethylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as and to form substituted derivatives.
Addition Reactions: It can participate in addition reactions with compounds like cyanoacetamide or cyanothioacetamide to form pyridine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: p-Toluenesulfonic acid
Solvents: Chloroform, dichloromethane
Major Products Formed:
- Benzyl 5-amino-4-cyano-3-methyl-1H pyrazole-1-carboxylate
- 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives
Scientific Research Applications
(1-Ethoxyethylidene)malononitrile has several applications in scientific research, including:
- Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pyrazole and pyridine derivatives .
- Medicinal Chemistry: It is involved in the synthesis of compounds with potential biological activity, such as anticancer and antimicrobial agents .
- Material Science: It is used in the development of new materials with unique properties, such as liquid crystals and fluorescent emitters .
Mechanism of Action
The mechanism of action of (1-Ethoxyethylidene)malononitrile involves its ability to act as an electrophile in various chemical reactions. It can react with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
- Malononitrile
- Ethyl vinyl ether
- Cyanoacetamide
- Cyanothioacetamide
Uniqueness: (1-Ethoxyethylidene)malononitrile is unique due to its ability to act as an intermediate in the synthesis of a wide range of organic compounds. Its reactivity and versatility make it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(1-ethoxyethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVWXDDFBSSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063855 | |
| Record name | (1-Ethoxyethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-82-3 | |
| Record name | 2-(1-Ethoxyethylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Ethoxyethylidene)malononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5417-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, 2-(1-ethoxyethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Ethoxyethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-ethoxyethylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-ETHOXYETHYLIDENE)MALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG9PY6W3QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions (1-Ethoxyethylidene)malononitrile participates in?
A: this compound, also known as 2-(1-Ethoxyethylidene)malononitrile, frequently participates in condensation reactions with various nucleophiles due to its electrophilic nature. For instance, it can react with guanidine to form substituted pyrimidines []. In another example, it undergoes a 1,3-dipolar cycloaddition with 2-(5-aminopyrazol-1-yl)quinoxaline 4-oxides followed by ring transformation to yield pyrrolo[1,2-α]quinoxaline derivatives [].
Q2: How does microwave irradiation affect reactions involving this compound?
A: Microwave irradiation has proven beneficial in reactions involving this compound, especially in the context of solid-phase synthesis []. Researchers observed a considerable enhancement in reaction yield and a significant reduction in overall reaction time when utilizing microwave heating compared to conventional methods. This highlights the potential of microwave-assisted synthesis for faster and more efficient preparation of compounds using this reagent.
Q3: What characterization techniques are typically used to confirm the identity of compounds derived from this compound?
A: Researchers employ a combination of spectroscopic and spectrometric techniques to confirm the structure and identity of compounds synthesized using this compound. Common techniques include Infrared Spectroscopy (IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and connectivity of atoms, and High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular mass, providing further evidence for the compound's identity [, ]. These techniques collectively provide a comprehensive understanding of the synthesized molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


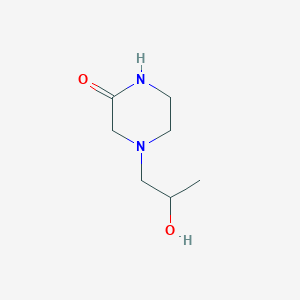

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
